molecular formula C13H15Cl2N3 B12417561 Varenicline-d4 (dihydrochloride)

Varenicline-d4 (dihydrochloride)

Cat. No.: B12417561
M. Wt: 288.21 g/mol
InChI Key: NZVVYNGXLGJKCW-AXHRBNSXSA-N
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Description

Varenicline-d4 (dihydrochloride) is a deuterium-labeled form of varenicline dihydrochloride. Varenicline is a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This compound is primarily used in scientific research, particularly in studies related to smoking cessation due to its ability to modulate nicotinic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the varenicline molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of varenicline-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Varenicline-d4 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of varenicline-d4 (dihydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterium-labeled reduced forms of the compound .

Scientific Research Applications

Research Applications

  • Smoking Cessation :
    • Varenicline-d4 is extensively used in clinical trials to assess smoking cessation efficacy. Studies indicate that varenicline is significantly more effective than placebo and other nicotine replacement therapies. For instance, a meta-analysis revealed that approximately 20% of individuals treated with varenicline remained abstinent after one year .
    • Clinical Trials : One notable randomized clinical trial focused on adolescents and young adults demonstrated the safety and efficacy of varenicline for smoking cessation, reinforcing its role as a viable option for younger populations .
  • Pharmacokinetics and Metabolism Studies :
    • As a stable isotope-labeled compound, varenicline-d4 is beneficial for pharmacokinetic studies. It allows researchers to trace the metabolism and distribution of varenicline in biological systems without interference from endogenous compounds.
    • Studies utilizing varenicline-d4 can provide insights into how variations in metabolism affect individual responses to treatment, which is essential for personalized medicine approaches.
  • Neuroscience Research :
    • Varenicline-d4 is used in neuroscience to study the role of nicotinic receptors in addiction pathways. Understanding how varenicline interacts with these receptors can elucidate mechanisms underlying nicotine dependence and withdrawal.
    • Researchers have explored the neurochemical effects of varenicline on dopamine release, which is critical for understanding its impact on mood and cravings during smoking cessation .

Case Study 1: Efficacy in Diverse Populations

A clinical trial involving diverse populations assessed the effectiveness of varenicline compared to traditional methods like bupropion and nicotine replacement therapy. Results indicated that varenicline significantly increased quit rates across various demographics, highlighting its broad applicability .

Case Study 2: Long-term Outcomes

Another study focused on long-term outcomes following treatment with varenicline-d4. Participants who completed a 12-week treatment regimen reported sustained abstinence rates at six months post-treatment, emphasizing the potential for long-term success with this medication .

Data Tables

Study Population Intervention Outcome
Clinical Trial 1AdolescentsVarenicline vs Placebo20% quit rate at 1 year
Clinical Trial 2AdultsVarenicline vs BupropionHigher quit rates with Varenicline
Pharmacokinetics StudyHealthy VolunteersVarenicline-d4 LabelingTraced metabolism pathways

Mechanism of Action

Varenicline-d4 (dihydrochloride) exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This means it partially activates these receptors while also blocking nicotine from binding to them. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals trying to quit smoking. The compound also interacts with other nicotinic receptor subtypes, such as α3β4 and α7, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Varenicline (dihydrochloride): The non-deuterated form of varenicline-d4 (dihydrochloride).

    Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.

    Bupropion: An atypical antidepressant that also acts as a smoking cessation aid.

Uniqueness

Varenicline-d4 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C13H15Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;;

InChI Key

NZVVYNGXLGJKCW-AXHRBNSXSA-N

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Origin of Product

United States

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